molecular formula C19H17ClFN5O2S B2371332 N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-00-6

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2371332
CAS RN: 921789-00-6
M. Wt: 433.89
InChI Key: DDXMSJULONFPMU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClFN5O2S and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, a triazole derivative, has been researched for its antimicrobial activities. Studies show that certain triazole derivatives exhibit significant antimicrobial and antifungal properties. These compounds are tested against various Candida species and pathogenic bacteria, showing potent inhibitory effects (Altıntop et al., 2011). Other studies also emphasize the antifungal and apoptotic effects of triazole-oxadiazoles against Candida species (Çavușoğlu et al., 2018).

Cytotoxicity and Anticancer Potential

Several novel compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold demonstrate cytotoxic activity against human cancer cell lines. For instance, specific derivatives show potential inhibitory effects against MDA-MB-231, a breast cancer cell line, indicating their potential as anticancer agents (Ding et al., 2012). Additionally, other studies have found that triazole derivatives, including those related to this compound, show significant cytotoxicity against different cancer cell lines, further emphasizing their potential in cancer research (Balewski et al., 2020).

Radiolabelling for Diagnostic Imaging

Compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have been synthesized with radiolabels like carbon-11. These derivatives are explored as potential PET tracers for imaging specific enzymes, such as nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) in medical diagnostics (Gao et al., 2016).

Anti-inflammatory Properties

Research has also been conducted on derivatives of this compound for their anti-inflammatory properties. Certain derivatives demonstrate significant anti-inflammatory activity, indicating their potential therapeutic applications in treating inflammation-related disorders (Sunder et al., 2013).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O2S/c1-28-16-7-2-12(20)10-15(16)22-17(27)11-29-19-24-23-18-25(8-9-26(18)19)14-5-3-13(21)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXMSJULONFPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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